Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that contains both imidazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoroimidazoles, including Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate, often involves the Schiemann reaction. This method is widely used for the synthesis of fluorine-containing aromatic compounds. The reaction typically starts with the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom .
Industrial Production Methods
the Schiemann reaction remains a cornerstone for the synthesis of fluorine-containing heterocycles on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
Fluoroimidazoles: These compounds contain a fluorine atom in the imidazole ring but may lack the pyridine moiety.
Uniqueness
Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate is unique due to the presence of both imidazole and pyridine rings, along with a fluorine atom. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.Na/c9-5-1-2-6-3-10-7(8(12)13)11(6)4-5;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUKLADPHNDINT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2C(=O)[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN2NaO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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